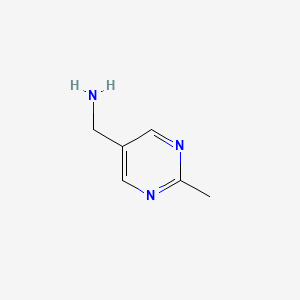

(2-Methylpyrimidin-5-yl)methanamine

CAS No.: 14273-46-2

Cat. No.: VC2267380

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14273-46-2 |

|---|---|

| Molecular Formula | C6H9N3 |

| Molecular Weight | 123.16 g/mol |

| IUPAC Name | (2-methylpyrimidin-5-yl)methanamine |

| Standard InChI | InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3 |

| Standard InChI Key | OYRGKUTZSTXSQS-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=N1)CN |

| Canonical SMILES | CC1=NC=C(C=N1)CN |

Introduction

Overview of (2-Methylpyrimidin-5-yl)methanamine

(2-Methylpyrimidin-5-yl)methanamine is an organic compound classified as a derivative of pyrimidine, featuring a methyl group at the second position of the pyrimidine ring and an amine functional group attached to a methylene bridge. Its molecular formula is and it has a molecular weight of 123.16 g/mol. The compound is recognized by several identifiers, including its CAS number 14273-46-2 and PubChem CID 21294601 .

Synthesis of (2-Methylpyrimidin-5-yl)methanamine

The synthesis of (2-Methylpyrimidin-5-yl)methanamine typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonia. This process can be summarized as follows:

-

Reactants:

-

2-methylpyrimidine

-

Formaldehyde

-

Ammonia

-

-

Reaction Conditions: The reaction may require specific temperature and pressure conditions to optimize yield and minimize by-products.

-

Product Isolation: The resulting product can be purified through standard organic chemistry techniques such as recrystallization or chromatography.

In industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability of the synthesis process .

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

-

NMR Spectroscopy: Provides information on the hydrogen and carbon environments within the molecule.

Chemical Reactivity

(2-Methylpyrimidin-5-yl)methanamine exhibits reactivity typical of amines, participating in nucleophilic substitution reactions due to the presence of the amino group. This reactivity allows for further derivatization to create more complex organic molecules .

Biological Activities

Research indicates that (2-Methylpyrimidin-5-yl)methanamine may possess various biological activities:

Anticancer Activity

Preliminary studies indicate that (2-Methylpyrimidin-5-yl)methanamine has shown efficacy against certain cancer cell lines in vitro, although further research is needed to elucidate its mechanism of action and therapeutic potential .

Applications in Research and Industry

(2-Methylpyrimidin-5-yl)methanamine serves as a valuable building block in the synthesis of more complex organic compounds, particularly in medicinal chemistry where its derivatives may exhibit enhanced biological activity.

Potential Uses

The compound's unique structure suggests several potential applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume